ARV-471, also known as vepdegestrant, is a novel small-molecule drug developed by Arvinas Inc. that utilizes PROteolysis TArgeting Chimera (PROTAC) technology to selectively degrade the estrogen receptor. This compound represents a significant advancement in targeted protein degradation strategies and is particularly relevant for treating estrogen receptor-positive breast cancer. By inducing the degradation of the estrogen receptor, ARV-471 aims to inhibit the proliferation of cancer cells that rely on this receptor for growth and survival.
ARV-471 was developed through a medicinal chemistry campaign aimed at creating a potent degrader of the estrogen receptor. The compound is designed as a heterobifunctional molecule that links an estrogen receptor-targeting moiety to a ligand that recruits the cereblon E3 ligase, facilitating targeted degradation of the estrogen receptor protein in cancer cells .
The synthesis of ARV-471 involves several steps, employing advanced synthetic methodologies to create a compound with high specificity and efficacy. A notable approach includes using automated synthesis techniques for constructing PROTAC-like molecules. For instance, capsule-based automated synthesis has been adapted to streamline the assembly of such compounds, allowing for efficient purification and high yields .
The molecular structure of ARV-471 is characterized by its heterobifunctional nature, which consists of:
The structural formula highlights critical functional groups that facilitate binding to both the estrogen receptor and cereblon. The precise molecular weight and other structural parameters are essential for understanding its pharmacokinetic properties.
ARV-471 undergoes specific chemical reactions that enable its function as a PROTAC. The primary reaction involves:
The mechanism by which ARV-471 exerts its effects involves several key steps:
Studies have shown that ARV-471 significantly reduces expression levels of estrogen-regulated genes, correlating with decreased cell proliferation in estrogen-dependent cancer models .
ARV-471 possesses distinct physical and chemical properties relevant for its function:
Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to assess purity and confirm identity during synthesis .
ARV-471 is primarily being investigated for its therapeutic potential in treating breast cancer, particularly in patients with hormone receptor-positive tumors. Its ability to degrade the estrogen receptor positions it as a promising candidate for overcoming resistance associated with traditional endocrine therapies.
CAS No.: 542-46-1
CAS No.: 802590-64-3
CAS No.: 12191-06-9
CAS No.: 2435-59-8
CAS No.: 35936-85-7